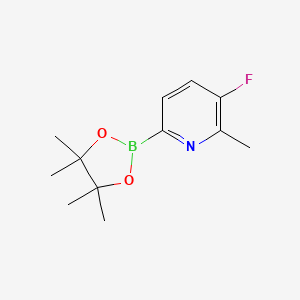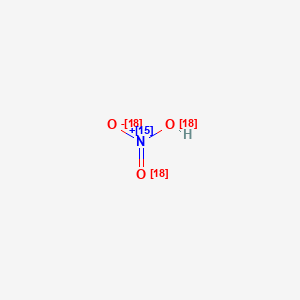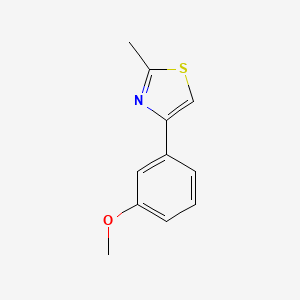
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the type of reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Central Nervous System Penetrability and Serotonin-3 Receptor Antagonism : A derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, is a potent selective serotonin-3 receptor antagonist. It has been found to effectively penetrate the blood-brain barrier, making it useful for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Potential in Antithrombotic Activity : A thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, demonstrated potent inhibition of collagen-induced platelet aggregation, suggesting potential as an antithrombotic agent. It showed greater antiplatelet activity than flurbiprofen and had less anti-inflammatory activity in comparison (Nishizawa et al., 1982).
Antibacterial and Anti-Tubercular Properties : Novel thiazole derivatives containing a methoxy-naphthyl moiety have shown promising antibacterial and anti-tubercular activities. Some of these compounds exhibited moderate activity against M.tuberculosis (H37 RV Strain) and excellent antibacterial activity (Prasad & Nayak, 2016).
Anti-Corrosion Properties : Thiazole hydrazones, such as 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid benzylidene-hydrazide, have been studied for their potential in protecting mild steel against corrosion in acid media. These compounds acted as mixed-type inhibitors, reducing corrosion in acidic environments (Chaitra et al., 2016).
Antimicrobial Activity : Imino-4-methoxyphenol thiazole derived Schiff base ligands have been synthesized and tested for their antibacterial and antifungal activities. They showed moderate activity against bacteria and fungi, indicating their potential as antimicrobial agents (Vinusha et al., 2015).
Anticancer Potential : Some thiazole derivatives, like those synthesized by combining 4-thiazolidinones with other moieties, have been evaluated for their anticancer activity. These compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting their potential in cancer therapy (Yakantham et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas where further research is needed, and its implications for science and industry.
For a specific compound like “4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole”, you would need to refer to scientific literature or databases for detailed information. If you have access to a library or a database like PubMed, Web of Science, Scopus, or Google Scholar, you could search the compound’s name or CAS number. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If the compound is novel, it may be necessary to conduct original research to gather this information.
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)9-4-3-5-10(6-9)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRCAUPZZJNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598206 | |
| Record name | 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |
CAS RN |
365427-24-3 | |
| Record name | 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

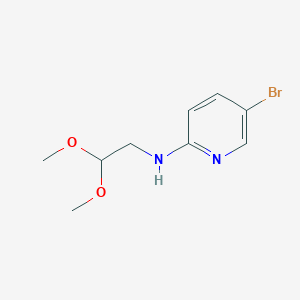
![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)
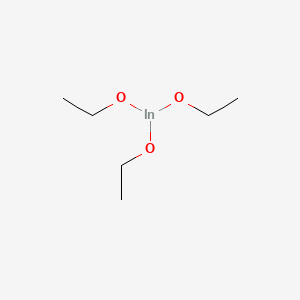
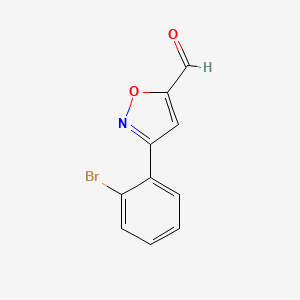
![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)
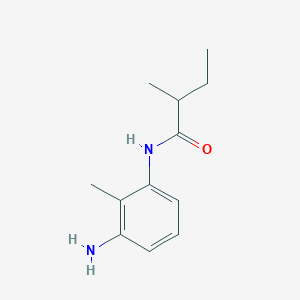
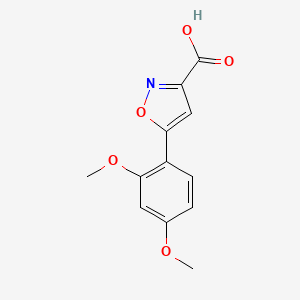
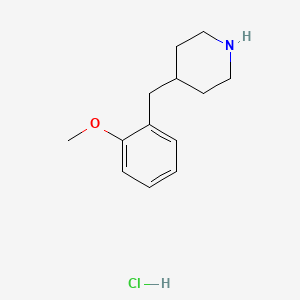

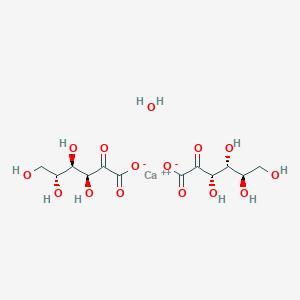
![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)
